N-cyclopentyl-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPENTYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of N-CYCLOPENTYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole and pyridazine rings, followed by their coupling with cyclopentyl and acetyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
N-CYCLOPENTYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
N-CYCLOPENTYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-CYCLOPENTYL-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical properties.
Thiazole derivatives: Compounds with thiazole rings have comparable reactivity and applications.
Pyridazine derivatives: These compounds are structurally similar and may have overlapping uses in research and industry
This compound’s unique combination of functional groups and heterocyclic structures sets it apart from other similar compounds, offering distinct advantages in specific applications.
Properties
Molecular Formula |
C19H20N4OS3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H20N4OS3/c1-12-18(27-19(20-12)15-7-4-10-25-15)14-8-9-17(23-22-14)26-11-16(24)21-13-5-2-3-6-13/h4,7-10,13H,2-3,5-6,11H2,1H3,(H,21,24) |
InChI Key |
HXEFUMQOWGXGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.